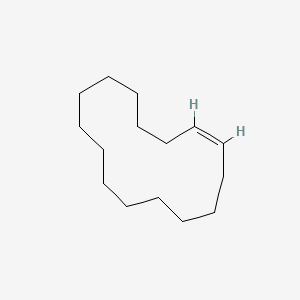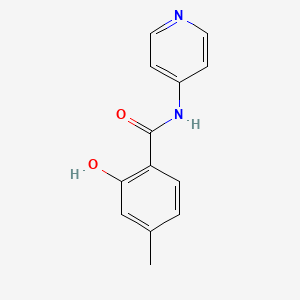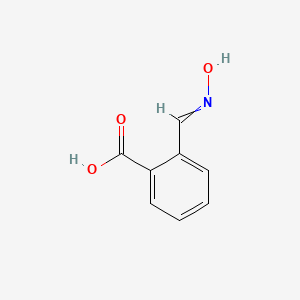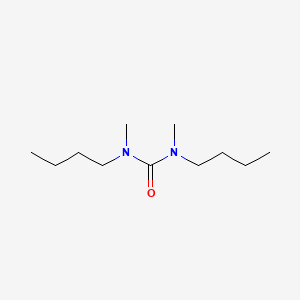
N,N'-Dibutyl-N,N'-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibutyl-N,N’-dimethylurea is an organic compound with the molecular formula C₁₁H₂₄N₂O It is a derivative of urea, characterized by the presence of two butyl groups and two methyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Dibutyl-N,N’-dimethylurea can be synthesized through the reaction of dimethylamine with dibutylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired urea derivative. The reaction is carried out under controlled temperature conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of N,N’-Dibutyl-N,N’-dimethylurea involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dibutyl-N,N’-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dibutylurea, while reduction can produce N,N’-dibutyl-N-methylamine.
Applications De Recherche Scientifique
N,N’-Dibutyl-N,N’-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex urea derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Dibutyl-N,N’-dimethylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylurea: A simpler derivative with only methyl groups attached to the nitrogen atoms.
N,N’-Diethyl-N,N’-dimethylurea: Similar structure but with ethyl groups instead of butyl groups.
N,N’-Dibutylurea: Lacks the methyl groups present in N,N’-Dibutyl-N,N’-dimethylurea.
Uniqueness
N,N’-Dibutyl-N,N’-dimethylurea is unique due to the presence of both butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
54699-25-1 |
|---|---|
Formule moléculaire |
C11H24N2O |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1,3-dibutyl-1,3-dimethylurea |
InChI |
InChI=1S/C11H24N2O/c1-5-7-9-12(3)11(14)13(4)10-8-6-2/h5-10H2,1-4H3 |
Clé InChI |
UKFZKKOBPZBXAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C(=O)N(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
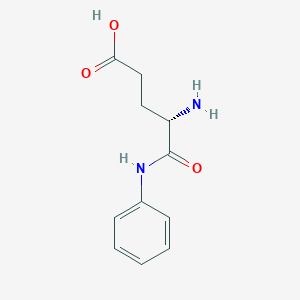

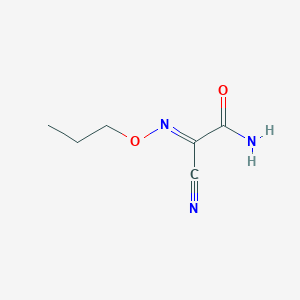
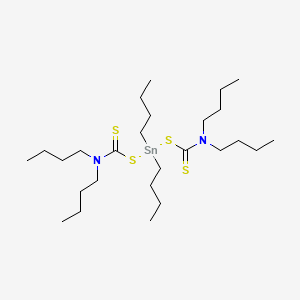
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
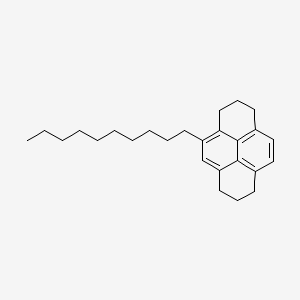
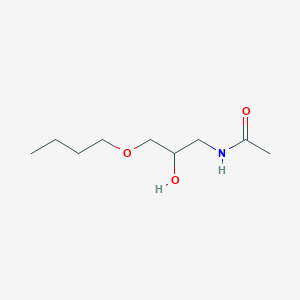
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)

